![molecular formula C7H4BrNO B2643237 7-Bromofuro[3,2-c]pyridine CAS No. 603300-96-5](/img/structure/B2643237.png)
7-Bromofuro[3,2-c]pyridine
Vue d'ensemble
Description
7-Bromofuro[3,2-c]pyridine is a chemical compound with the CAS Number: 603300-96-5 . It has a molecular weight of 198.02 .
Molecular Structure Analysis
The molecular structure of this compound consists of a furo[3,2-c]pyridine core with a bromine atom attached at the 7-position . The molecular weight is 198.02 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 198.02 . The physical form and storage conditions of related compounds suggest that it may be a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Derivative Formation
7-Bromofuro[3,2-c]pyridine serves as a critical starting material in the synthesis of various heterocyclic compounds. It's particularly useful for creating dibromo derivatives and other substituted products. For instance, bromination reactions have led to 2,3-dibromo derivatives, while nitration processes have produced 2-nitro-3-bromo compounds (Yamaguchi, Awajima, Hirai, Yokoyama, & Shiotani, 1998). Similarly, Shiotani et al. (1999) reported the synthesis of difuro[3,2-c:3′,2′-e]pyridine, a new tricyclic heterocycle, using this compound. This compound was further modified through bromination, nitration, formylation, and other reactions to generate a range of derivatives (Shiotani, Yamaguchi, Kurosaki, Yokoyama, & Hirai, 1999).
Inhibitory Activity Against Ser/Thr Kinases
In biochemical research, derivatives of this compound have shown potential as inhibitors of Ser/Thr kinases. The synthesis of 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines, derived from this compound, demonstrated significant inhibitory activity against a series of Ser/Thr kinases. Specifically, one compound exhibited an IC50 value of 49 nM, indicating potent inhibitory activity and specificity towards CLK1 kinase (Deau, Loidreau, Marchand, Nourrisson, Loaëc, Meijer, Levacher, & Besson, 2013).
Crystal Structure and Molecular Geometry
Investigations into the molecular geometry and crystal structure of derivatives of this compound have been conducted. These studies focus on understanding the compound's solid-state structure, intermolecular interactions, and molecular geometry. For example, Rodi et al. (2013) examined the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, a derivative of this compound, to understand its molecular geometry and intermolecular interactions in the crystal packing (Rodi, Luis, Martí, Martí‐Centelles, & Ouzidan, 2013).
Modular Synthesis Approach
This compound is also central in developing new synthetic methodologies. Urban et al. (2006) created a novel modular approach for preparing 6-substituted pyridin-2-yl C-nucleosides, a process that involved the addition of 2-lithio-6-bromopyridine to specific intermediates. This methodology demonstrated the versatility and efficiency of using this compound derivatives in organic synthesis (Urban, Pohl, Klepetářová, & Hocek, 2006).
Safety and Hazards
The safety data sheet for a related compound, 3-Bromofuro[3,2-b]pyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
7-bromofuro[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-4-9-3-5-1-2-10-7(5)6/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMYOTFMNBWDNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C(C=NC=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-phenoxyacetamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2643155.png)
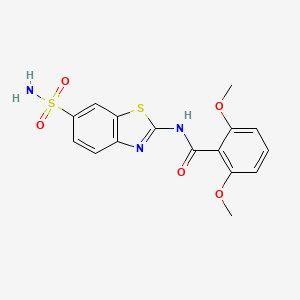
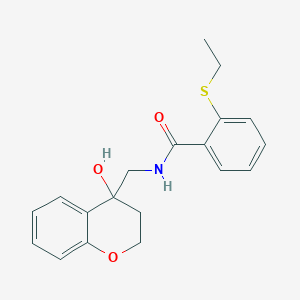
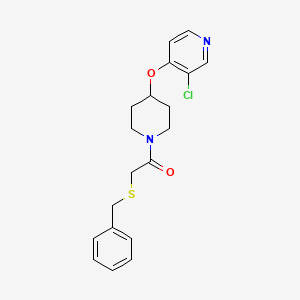
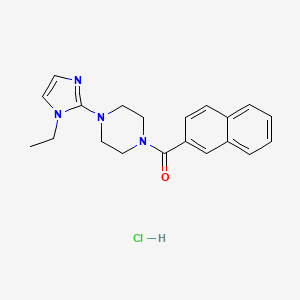
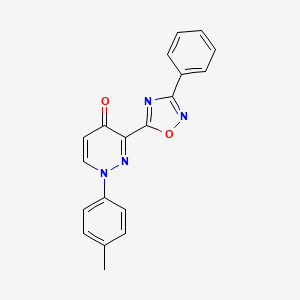
![6-Cyclopropyl-2-[1-(4-phenylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2643163.png)
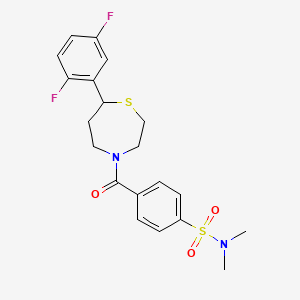

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2643167.png)
![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2643168.png)
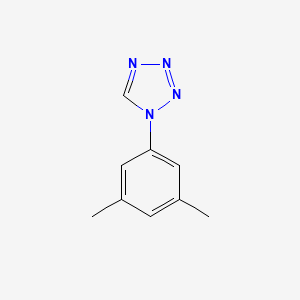
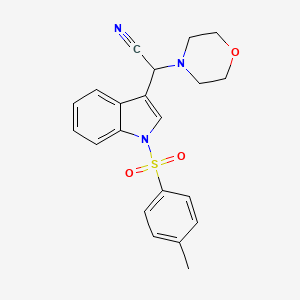
![N-(2,6-dimethylphenyl)-2-(9-(4-fluorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/structure/B2643176.png)